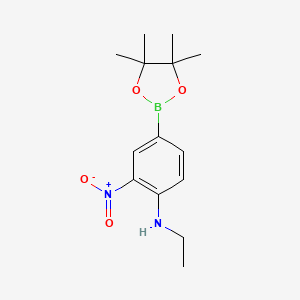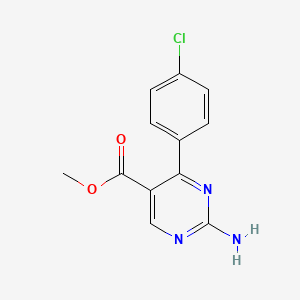![molecular formula C13H16F3NO B1418471 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine CAS No. 1099623-12-7](/img/structure/B1418471.png)
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
Vue d'ensemble
Description
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is a chemical compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is a liquid at room temperature . It has a molecular weight of 259.27 .Applications De Recherche Scientifique
Synthetic Routes and Chemical Modifications
Synthetic Routes : Research has demonstrated the synthesis of compounds related to 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine, highlighting their versatility in chemical reactions. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate showcases the compound's potential as a designer substrate in creating important heterocyclic scaffolds. This underscores its utility in developing valuable heterocyclic building blocks, such as various acetates and aminohexane triols (Pandey, Gadre, & Gaikwad, 2012).
Chemical Modifications : The capability of morpholine derivatives for chemical modification is evident in the production of novel compounds with potential therapeutic applications. For example, the synthesis and characterization of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrate the structural versatility and potential biological activity of such compounds (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Pharmaceutical Research and Development
Antitumor Activity : The compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized and shown to possess inhibitory capacity against the proliferation of cancer cell lines, highlighting the potential antitumor applications of morpholine derivatives (Ji et al., 2018).
Enantioselective Synthesis : Research on the enantioselective synthesis of Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester further illustrates the application of morpholine derivatives in peptidomimetic chemistry, which is crucial for the development of novel therapeutic agents (Sladojevich, Trabocchi, & Guarna, 2007).
Materials Science and Phototherapy
- Smart Photosensitizers : Morpholine derivatives have been explored as smart near-infrared (NIR) photosensitizers for tumor microenvironment-enhanced cancer phototherapy. The study on 4-(4-(7-(4-Bromophenyl)-1,9-bis(3,4-dimethoxyphenyl)-5,5-difluoro-5H-5l4,6l4-dipyrrolo[1,2-c:2′,1′-f][1,3,5,2]triazaborinin-3-yl)phenyl)morpholine (MAB) showcases its application in dual-modal imaging-guided synergistic photodynamic and photothermal therapy, highlighting the potential of such compounds in advanced cancer treatment strategies (Tang et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCKMFNWWPEEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)
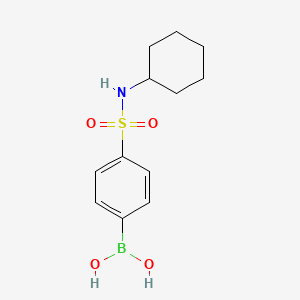
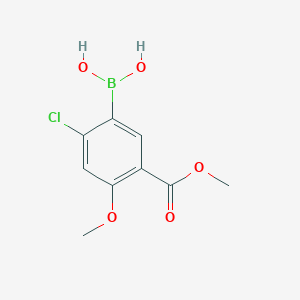
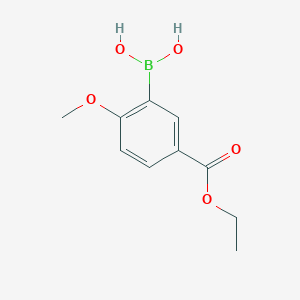
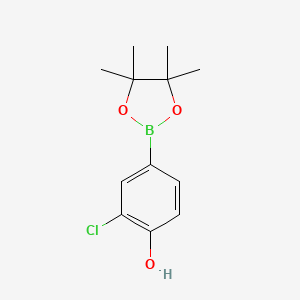

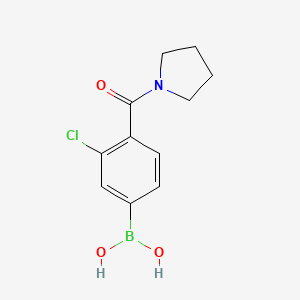
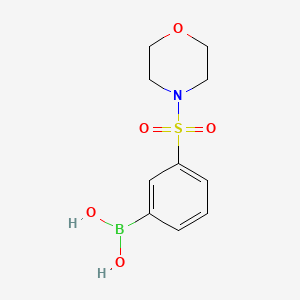
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

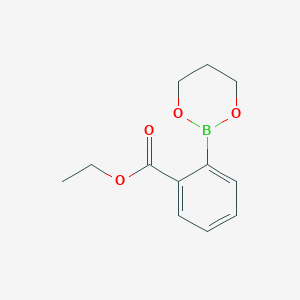
![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
